molecular formula C7H12N4O4 B14663402 N-Formylglycylglycylglycinamide CAS No. 39692-04-1

N-Formylglycylglycylglycinamide

Cat. No.: B14663402
CAS No.: 39692-04-1
M. Wt: 216.19 g/mol
InChI Key: ANWBLMUZXNZSKF-UHFFFAOYSA-N
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Description

N-Formylglycylglycylglycinamide is a synthetic tripeptide derivative composed of three glycine residues. Its structure features an N-terminal formyl group (-CHO) and a C-terminal amide (-CONH2). Such modifications are common in peptide-based drug design to optimize pharmacokinetics .

Properties

CAS No.

39692-04-1

Molecular Formula

C7H12N4O4

Molecular Weight

216.19 g/mol

IUPAC Name

2-[[2-[(2-formamidoacetyl)amino]acetyl]amino]acetamide

InChI

InChI=1S/C7H12N4O4/c8-5(13)1-10-7(15)3-11-6(14)2-9-4-12/h4H,1-3H2,(H2,8,13)(H,9,12)(H,10,15)(H,11,14)

InChI Key

ANWBLMUZXNZSKF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)NC(=O)CNC(=O)CNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylglycylglycylglycinamide can be synthesized through the oxidative cleavage of N-acylamino acids. One method involves the use of ammonium persulfate ((NH4)2S2O8) in the presence of copper(II) sulfate (CuSO4) and silver nitrate (AgNO3) as catalysts. The reaction is carried out in a mixture of dichloromethane (CH2Cl2) and water at 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the principles of large-scale peptide synthesis, such as solid-phase peptide synthesis (SPPS), could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

N-Formylglycylglycylglycinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under acidic or basic conditions.

Major Products

    Oxidation: N-Formylglycylglycylglycinic acid.

    Reduction: N-Hydroxymethylglycylglycylglycinamide.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It may serve as a model compound for studying peptide interactions and enzymatic processes.

    Medicine: Its derivatives could be explored for therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: It can be utilized in the development of novel materials and biopolymers.

Mechanism of Action

The mechanism of action of N-Formylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The peptide backbone allows for flexibility and conformational changes, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Formylglycylglycylglycinamide with structurally related compounds derived from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Modifications Key Features
This compound* C₉H₁₄N₄O₄ ~258.23 N-formyl, C-amide, tripeptide Enhanced protease resistance; potential use in peptide therapeutics
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.15 N-acetyl, dipeptide Used in biochemical assays; acetyl group improves solubility
Glycylglycine C₄H₈N₂O₃ 132.12 Unmodified dipeptide Simplest dipeptide; model for studying peptide bonds
N-Acetylglycylglycyl-L-prolyl... C₁₈H₂₉N₇O₇ 487.47 N-acetyl, proline insertion, methylamide Extended chain with proline; impacts conformational flexibility

*Hypothetical data inferred from structural analogs.

Key Research Findings

Formyl vs. N-Acetylglycylglycine (CAS 5687-48-9) is widely used in glycobiology due to its stability in aqueous buffers, a property likely shared by formylated analogs .

Chain Length and Functional Groups :

  • Glycylglycine (CAS 556-50-3) lacks terminal modifications, making it prone to enzymatic degradation compared to formylated/amidated derivatives .
  • The inclusion of proline in N-Acetylglycylglycyl-L-prolylglycylglycyl-N-methylglycinamide introduces conformational rigidity, a contrast to the flexible glycine backbone of the target compound .

Applications in Research :

  • Formylated peptides are often used as bacterial mimicry tools due to their resemblance to prokaryotic protein initiation signals .
  • Amidated termini, as seen in this compound, are common in neuropeptides and hormones to enhance receptor binding .

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